molecular formula C19H15FO2 B599612 4-(4-Benzyloxyphenyl)-2-fluorophenol CAS No. 147803-47-2

4-(4-Benzyloxyphenyl)-2-fluorophenol

Cat. No. B599612
M. Wt: 294.325
InChI Key: GKMJSHZSALBUMI-UHFFFAOYSA-N
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Description

“4-(4-Benzyloxyphenyl)-2-fluorophenol” is a compound that likely contains a benzene ring with a benzyloxy (benzyl ether) and a fluorophenol group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

While the exact synthesis process for “4-(4-Benzyloxyphenyl)-2-fluorophenol” isn’t available, similar compounds are often synthesized through processes like Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of “4-(4-Benzyloxyphenyl)-2-fluorophenol” would likely be influenced by the presence of the benzyloxy and fluorophenol groups . These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Benzyloxyphenyl)-2-fluorophenol” would likely be influenced by the presence of the benzyloxy and fluorophenol groups . These groups could participate in a variety of reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Benzyloxyphenyl)-2-fluorophenol” would be influenced by its molecular structure. For example, the presence of the benzyloxy and fluorophenol groups could impact its solubility, melting point, and reactivity .

Scientific Research Applications

Radiosynthesis Precursor for Fluorophenol

4-(4-Benzyloxyphenyl)-2-fluorophenol serves as an effective precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound crucial for constructing molecules with a 4-[¹⁸F]fluorophenoxy moiety. The use of bis(4-benzyloxyphenyl)iodonium salts has shown significant efficacy in labeling precursors for this synthesis, leading to advancements in no-carrier-added (n.c.a.) forms of the compound (Helfer et al., 2013). Another study highlights a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a method to produce n.c.a. [18F]fluorophenol with notable radiochemical yield (Ross et al., 2011).

Fluorescent Probes for Sensing

Compounds derived from fluorophenols, including 4-(4-Benzyloxyphenyl)-2-fluorophenol, have been applied in the development of fluorescent probes for sensing specific metal cations and pH changes. For example, derivatives sensitive to magnesium and zinc cations exhibit fluorescence enhancement under basic conditions, illustrating the potential of such fluorophenol-based compounds in environmental and biological sensing applications (Tanaka et al., 2001).

High-Performance Polymer Synthesis

4-(4-Benzyloxyphenyl)-2-fluorophenol contributes to the synthesis of high-performance polymers. One study describes the creation of fluorinated phthalazinone monomer and its polymers, showcasing the materials' excellent solubility and thermal properties, which are advantageous for engineering plastics and membrane materials (Xiao et al., 2003).

Antibacterial Agent Synthesis

Research into new fluorine-containing thiadiazolotriazinones, synthesized from precursors including 4-bromo-2-fluorophenyl groups, demonstrates the antibacterial potential of these compounds. Such studies pave the way for developing novel antimicrobial agents with enhanced efficacy against various bacterial strains (Holla et al., 2003).

Safety And Hazards

Like many chemical compounds, “4-(4-Benzyloxyphenyl)-2-fluorophenol” should be handled with care. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

Future Directions

The future research directions for “4-(4-Benzyloxyphenyl)-2-fluorophenol” could involve exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJSHZSALBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684578
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)-2-fluorophenol

CAS RN

147803-47-2
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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